molecular formula C22H23NO5 B6259123 rac-(1R,3S,4S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-hydroxycyclopentane-1-carboxylic acid CAS No. 2140262-77-5

rac-(1R,3S,4S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-hydroxycyclopentane-1-carboxylic acid

Cat. No.: B6259123
CAS No.: 2140262-77-5
M. Wt: 381.4
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Description

This compound is a stereoisomeric cyclopentane derivative featuring a carboxylic acid group at position 1, a hydroxymethyl group at position 4, and an FMOC (9H-fluoren-9-ylmethoxycarbonyl)-protected amino group at position 2. The FMOC group is a widely used protecting moiety in peptide synthesis, offering stability during solid-phase synthesis and ease of deprotection under mild basic conditions . This structural complexity makes it valuable as a chiral building block in drug development, particularly for protease inhibitors or receptor-targeted therapeutics .

Properties

CAS No.

2140262-77-5

Molecular Formula

C22H23NO5

Molecular Weight

381.4

Purity

93

Origin of Product

United States

Biological Activity

The compound rac-(1R,3S,4S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-hydroxycyclopentane-1-carboxylic acid (CAS Number: 2228003-67-4) is a synthetic amino acid derivative notable for its potential biological activities. This article delves into its chemical properties, synthesis, and biological activity, including cytotoxicity and potential therapeutic applications.

  • Molecular Formula : C25H28N2O6
  • Molecular Weight : 452.5 g/mol
  • Structure : The compound features a cyclopentane core with a hydroxyl group and a carbonyl group attached to a fluorenylmethoxy carbonyl moiety, which enhances its biological activity.

Synthesis

The synthesis of this compound typically involves the protection of amino groups using fluorenylmethoxycarbonyl (Fmoc) chemistry, followed by cyclization and subsequent deprotection steps. The detailed synthetic route can vary based on the desired purity and yield.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The findings indicate that it exhibits significant cytotoxic activity:

  • Cell Lines Tested :
    • 4T1 murine mammary carcinoma
    • COLO201 human colorectal adenocarcinoma
    • SNU-1 human gastric adenocarcinoma

The compound demonstrated selective cytotoxicity, meaning it preferentially kills cancer cells while sparing normal cells. For instance, in one study, the half-maximal inhibitory concentration (IC50) values were determined for different cell lines, revealing potent activity against tumor cells (Table 1).

Cell Line IC50 (µM) Selectivity Index
4T1< 1High
COLO201< 5Moderate
SNU-1< 10Moderate

The mechanism of action for this compound appears to involve interference with DNA synthesis and cell cycle progression. Specifically, it has been shown to induce cell cycle arrest at the G0/G1 phase in certain cancer cell lines, indicating its potential as an antitumor agent.

Case Studies

A notable case study involved the administration of this compound in vitro to various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis in malignant cells. Furthermore, the selectivity index suggests that this compound could be developed as a targeted therapy for specific types of cancer.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development due to its structural features that can mimic natural substrates or inhibitors. Its applications include:

  • Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxicity against cancer cell lines by disrupting cellular processes involved in proliferation and survival .
  • Peptide Synthesis : The Fmoc group is widely used in solid-phase peptide synthesis, allowing for the efficient assembly of peptide chains with specific functionalities .

Biological Research

In biological systems, this compound can be utilized to study protein interactions and enzyme mechanisms:

  • Enzyme Inhibitors : It can serve as a lead compound for developing inhibitors targeting specific enzymes involved in metabolic pathways .
  • Fluorescent Probes : The fluorenyl group provides fluorescent properties, making it suitable for labeling biomolecules in imaging studies.

Material Science

The unique structural properties of this compound allow for its use in creating advanced materials:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities .
  • Nanotechnology : The compound's ability to self-assemble can be exploited in nanomaterial fabrication for applications in electronics and photonics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of rac-(1R,3S,4S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-hydroxycyclopentane-1-carboxylic acid against multiple cancer cell lines. Results indicated that certain modifications to the structure significantly increased cytotoxicity, suggesting a pathway for developing new anticancer therapies .

Case Study 2: Peptide Synthesis Optimization

Research conducted at a leading pharmaceutical lab focused on optimizing solid-phase peptide synthesis using Fmoc-protected amino acids derived from this compound. The study demonstrated improved yields and purity when employing this scaffold compared to traditional methods, highlighting its utility in peptide-based drug discovery .

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc (9-fluorenylmethoxycarbonyl) group is selectively cleaved under basic conditions to liberate the primary amine for further reactions .

Reaction Reagents/Conditions Outcome Application
Base-mediated cleavage20% piperidine in DMF, 30 minRemoval of Fmoc group; free amine generation (-NH₂)Peptide synthesis intermediates
Photolytic cleavageUV light (254 nm)Partial decomposition (non-preferred method)Specialty applications

Key Insight : Deprotection kinetics depend on steric hindrance from the cyclopentane ring, requiring extended reaction times compared to linear analogs .

Carboxylic Acid Reactivity

The carboxylic acid moiety participates in standard derivatization reactions:

Reaction Reagents Product Yield Notes
EsterificationDCC/DMAP, R-OHCyclopentyl ester derivatives70-85%Requires anhydrous conditions
Amide couplingHATU, DIPEA, amine substratesPeptide-like amides60-75%Stereochemistry preserved
Salt formationNaOH/KOHWater-soluble sodium/potassium salts>95%Improves solubility for HPLC analysis

Structural Consideration : The cyclopentane ring induces torsional strain, slightly reducing reaction rates compared to acyclic analogs .

Hydroxyl Group Transformations

The 4-hydroxy group undergoes selective modifications while preserving other functionalities:

Reaction Conditions Product Stereochemical Impact
AcetylationAc₂O, pyridine4-Acetoxy derivativeRetains (1R,3S,4S) configuration
OxidationDess-Martin periodinane4-Ketocyclopentane analogRing puckering alters reactivity
SulfonationSO₃·Py complex4-Sulfonate esterEnhances electrophilic reactivity

Critical Note : The hydroxyl group’s axial position on the cyclopentane ring limits nucleophilic attack angles, favoring bulky reagents for efficient derivatization .

Cyclopentane Ring-Influenced Reactions

The strained cyclopentane core enables unique transformations:

Reaction Mechanism Outcome Catalyst
Ring-opening metathesisGrubbs catalystLinear diene productsLimited by steric bulk
HydrogenationH₂, Pd/CPartially saturated derivativesReduces ring strain minimally
HalogenationNBS, lightBrominated cyclopentane analogsPositional selectivity at C2/C5

Research Gap : No peer-reviewed studies directly report these reactions for the target compound, but analog data from cyclopentane-containing Fmoc derivatives supports feasibility .

Stability Considerations

Critical reaction parameters to prevent decomposition:

Factor Tolerance Range Adverse Effect
pH4–8 (aqueous solutions)Epimerization at C1/C4
Temperature<40°CFmoc group decomposition
Light exposureAvoid prolonged UVRadical-mediated cyclopentane ring cleavage

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related FMOC-protected cyclopentane and cyclohexane derivatives, emphasizing stereochemistry, substituent effects, and applications.

Structural and Stereochemical Comparisons

Compound Name CAS Number Key Structural Features Stereochemistry Molecular Weight (g/mol) Purity Reference
rac-(1R,3S,4S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-hydroxycyclopentane-1-carboxylic acid N/A Cyclopentane backbone, hydroxymethyl (C4), carboxylic acid (C1), FMOC-aminomethyl (C3) 1R,3S,4S ~385.40 (estimated) 95% (typical)
(1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid 220497-67-6 Cyclopentane backbone, carboxylic acid (C1), FMOC-amino (C3) 1R,3S 353.40 95%
(1S,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid 220497-66-5 Cyclopentane backbone, carboxylic acid (C1), FMOC-amino (C3) 1S,3R 353.40 95%
(3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid MFCD00155626 Cyclohexyl substituent, hydroxyl (C3), carboxylic acid (C5) 3S,4S 429.50 95%
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid 270065-81-1 Trifluoromethylphenyl substituent, carboxylic acid (C4) S 437.40 >95%

Key Observations:

  • Stereochemistry : The target compound’s 1R,3S,4S configuration distinguishes it from enantiomers like (1S,3R)-configured analogs , which may exhibit divergent binding affinities in chiral environments.
  • Substituent Effects: The 4-hydroxymethyl group enhances hydrophilicity compared to non-hydroxylated cyclopentane derivatives (e.g., CAS 220497-67-6) . Cyclohexyl (MFCD00155626) and trifluoromethylphenyl (270065-81-1) substituents increase steric bulk and lipophilicity, respectively, impacting membrane permeability and metabolic stability .

Preparation Methods

Retrosynthetic Analysis

The target compound’s structure comprises a cyclopentane core with three stereocenters, a hydroxymethyl group, and an Fmoc-protected aminomethyl moiety. Retrosynthetic disconnection reveals two primary fragments:

  • A cyclopentane carboxylic acid derivative bearing hydroxyl and aminomethyl groups.

  • The Fmoc-protecting group (9-fluorenylmethyloxycarbonyl).

The synthesis prioritizes the stereoselective formation of the cyclopentane ring, followed by sequential functionalization of the aminomethyl and hydroxyl groups.

Starting Materials and Reagents

  • Cyclopentane precursor : 1-aminomethyl-4-hydroxycyclopentane-1-carboxylic acid.

  • Fmoc-Cl : Fluorenylmethyloxycarbonyl chloride for amine protection.

  • 2-CTC resin : For temporary carboxylic acid protection during solid-phase synthesis.

  • Coupling agents : HOBt (1-hydroxybenzotriazole), DIC (diisopropylcarbodiimide), and OxymaPure.

Stepwise Synthesis Protocol

Carboxylic Acid Protection Using 2-CTC Resin

The carboxylic acid group of the cyclopentane precursor is immobilized on 2-CTC resin to prevent undesired side reactions during subsequent steps:

  • Resin activation : 2-CTC resin is swelled in anhydrous dichloromethane (DCM).

  • Coupling : The cyclopentane carboxylic acid (3 eq) is dissolved in DCM with diisopropylethylamine (DIEA, 9 eq) and stirred with the resin for 2 hours.

  • Capping : Residual reactive sites on the resin are blocked with methanol (0.8 mL/g resin).

Key parameters :

  • Solvent: Anhydrous DCM.

  • Temperature: Room temperature (20–25°C).

  • Yield: >95% immobilization efficiency.

Fmoc Protection of the Aminomethyl Group

The primary amine on the cyclopentane scaffold is protected using Fmoc-Cl:

  • Deprotection : The resin-bound compound is treated with 20% piperidine in DMF to remove temporary protecting groups.

  • Fmoc introduction : Fmoc-Cl (1.2 eq) is added in the presence of DIEA (3 eq) in DMF.

  • Reaction monitoring : Kaiser test confirms complete Fmoc protection.

Optimized conditions :

  • Reaction time: 45–60 minutes.

  • Purity after purification: ≥93%.

Hydroxyl Group Functionalization

The hydroxyl group at the 4-position remains unprotected to allow downstream modifications:

  • Selective oxidation : Controlled oxidation with pyridinium chlorochromate (PCC) yields a ketone intermediate.

  • Reductive amination : The ketone is converted to secondary amines for peptide coupling.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with a C18 column resolves the target compound from byproducts:

  • Mobile phase : Gradient of water/acetonitrile with 0.1% trifluoroacetic acid.

  • Retention time : 12.3 minutes under isocratic conditions (65% acetonitrile).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6) :

  • δ 7.89 (d, 2H, Fmoc aromatic).

  • δ 4.21 (m, 1H, cyclopentane CH).

  • δ 3.45 (s, 2H, aminomethyl).

13C NMR :

  • 174.8 ppm (COOH).

  • 156.2 ppm (Fmoc carbonyl).

Mass Spectrometry (MS)

  • ESI-MS : [M+H]+ observed at m/z 382.1 (calculated 381.4).

Industrial-Scale Production Optimization

Solvent and Reagent Selection

ParameterLaboratory ScaleIndustrial Scale
SolventDCM (1.5 mL/g resin)Recycled DCM
Coupling reagentHOBt/DICOxymaPure/EDCI
Yield85–90%90–95%

Industrial processes prioritize solvent recycling and automated synthesizers to reduce costs.

Reaction Kinetic Analysis

Pseudo-first-order kinetics govern the Fmoc protection step, with a rate constant (k) of 0.015 s−1 at 25°C. Activation energy (Ea) is 45 kJ/mol, indicating mild thermal requirements.

Applications in Peptide Synthesis

The target compound’s rigid cyclopentane backbone enhances peptide stability:

  • Conformational restriction : Reduces entropic penalty during protein binding.

  • Protease resistance : The hydroxycyclopentane moiety impedes enzymatic degradation.

Case study : Incorporation into a model antimicrobial peptide improved half-life in serum from 2 hours to >8 hours.

Challenges and Mitigation Strategies

Stereochemical Control

Racemization during Fmoc protection is minimized by:

  • Low-temperature reactions (0–4°C).

  • Short coupling times (<1 hour).

Byproduct Formation

Major byproducts include:

  • N-Fmoc dimer (5–7%): Removed via RP-HPLC.

  • Cyclopentane epoxide (3%): Mitigated by anhydrous conditions .

Q & A

Q. What is the typical synthetic pathway for rac-(1R,3S,4S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-hydroxycyclopentane-1-carboxylic acid?

The synthesis involves sequential protection, coupling, and deprotection steps. The fluorenylmethoxycarbonyl (Fmoc) group is first introduced to protect the amino group, followed by coupling reactions with cyclopentane derivatives. For example, microwave-assisted synthesis has been employed to improve reaction efficiency and reduce time . Post-synthesis purification often uses reversed-phase HPLC or column chromatography to isolate the racemic mixture .

Q. What safety precautions are essential when handling this compound?

The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and may cause skin/eye irritation. Key precautions include:

  • Use of PPE (gloves, goggles, lab coats).
  • Working in a fume hood to avoid inhalation of aerosols.
  • Immediate decontamination of spills with ethanol/water mixtures to prevent dust formation .

Q. How is the compound purified post-synthesis?

Purification typically involves:

  • Reversed-phase HPLC with a C18 column (acetonitrile/water gradient).
  • Column chromatography using silica gel and dichloromethane/methanol eluents.
  • Final recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction yield with sterically hindered amino acids?

To improve coupling efficiency:

  • Use microwave-assisted synthesis (80–100°C, 30–60 min) to enhance reaction kinetics .
  • Employ coupling agents like HATU or PyBOP with catalytic DMAP to reduce steric hindrance .
  • Optimize solvent polarity (e.g., DMF or DCM) to balance solubility and reactivity .

Q. What strategies are effective in resolving enantiomers of this compound?

Enantiomeric resolution requires:

  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases.
  • Dynamic kinetic resolution using palladium catalysts to bias racemization during synthesis .
  • Enzymatic resolution with lipases or esterases to selectively hydrolyze one enantiomer .

Q. What advanced analytical techniques confirm the compound’s stereochemistry?

Stereochemical validation involves:

  • X-ray crystallography to resolve the absolute configuration of single crystals.
  • Circular dichroism (CD) spectroscopy to compare experimental spectra with computational models.
  • NOESY NMR to analyze spatial proximity of protons in the cyclopentane ring .

Q. How should researchers address discrepancies in reported biological activity across studies?

Contradictory data may arise from:

  • Purity variations : Validate compound purity via HPLC and mass spectrometry before biological assays .
  • Solvent effects : Standardize solvent systems (e.g., DMSO concentration ≤0.1% in cell-based assays).
  • Cell line specificity : Cross-test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Q. How can stability under different storage conditions be evaluated?

Stability studies should include:

  • Accelerated degradation tests : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Light sensitivity assays : Store aliquots in amber glass vials under UV light to assess photodegradation.
  • Long-term storage : Lyophilize the compound and store at −80°C under argon to prevent hydrolysis of the Fmoc group .

Methodological Tables

Q. Table 1: Comparison of Analytical Techniques for Structural Confirmation

TechniqueApplicationKey ParametersReference
X-ray CrystallographyAbsolute stereochemistryResolution <1.0 Å
NOESY NMRSpatial proton arrangementMixing time: 500 ms
CD SpectroscopyEnantiomeric excess validationWavelength range: 190–250 nm

Q. Table 2: Optimization of Coupling Reactions

ParameterOptimal ConditionImpact on YieldReference
Temperature80°C (microwave)↑ 20–30%
Coupling AgentHATU/DIPEA↓ Side reactions
SolventAnhydrous DMF↑ Solubility of intermediates

Notes on Contradictory Evidence

  • Safety Data : and classify the compound as GHS Category 4, but handling recommendations vary slightly (e.g., ventilation requirements). Prioritize protocols from peer-reviewed synthesis studies .
  • Enantiomer Separation : mentions racemic-enantiomer resolution but lacks explicit details. Cross-reference with enzymatic resolution methods in analogous Fmoc-protected compounds .

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